4-[Dimethoxy(methyl)silyl]butanenitrile
Description
Properties
IUPAC Name |
4-[dimethoxy(methyl)silyl]butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2Si/c1-9-11(3,10-2)7-5-4-6-8/h4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEVGVGBHWFTIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCCC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374106 | |
| Record name | 4-[dimethoxy(methyl)silyl]butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153723-40-1 | |
| Record name | 4-(Dimethoxymethylsilyl)butanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153723-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[dimethoxy(methyl)silyl]butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyanopropyldimethoxymethylsilan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Cyanopropylmethyldimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Scheme:
Key Parameters:
Table 1: Optimization of Hydrosilylation Conditions
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst Loading | 0.005–0.01 mol% Pt | Higher loading accelerates reaction but risks over-silylation |
| Reaction Time | 6–12 h | Prolonged time improves conversion but may degrade nitrile |
| Temperature | 90–100°C | Balances reaction rate and side-product formation |
| Solvent Polarity | Low (toluene) | Minimizes silane hydrolysis |
Nucleophilic Substitution of Chlorosilanes
An alternative route involves nucleophilic displacement of chloride in chloromethyldimethoxysilane using 4-cyanobutylmagnesium bromide. This method is less common due to challenges in Grignard reagent stability but offers high selectivity.
Reaction Scheme:
Key Parameters:
Challenges:
-
Moisture sensitivity of Grignard reagents.
-
Competing elimination reactions at elevated temperatures.
Silylation of Pre-Formed Nitriles
A two-step approach involves silylation of 4-chlorobutanenitrile followed by methoxylation. This method is advantageous for large-scale production due to readily available starting materials.
Step 1: Chlorosilane Formation
Step 2: Methoxylation
Key Parameters:
-
Base : Triethylamine or pyridine to scavenge HCl.
-
Methanol Excess : 3–5 equivalents to ensure complete substitution.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Advantages | Limitations | Industrial Viability |
|---|---|---|---|
| Hydrosilylation | High yield, single step | Requires Pt catalyst (high cost) | Excellent |
| Nucleophilic Substitution | No noble metal catalysts | Low yield, Grignard instability | Moderate |
| Silylation/Methoxylation | Scalable, inexpensive reagents | Multi-step, HCl management | High |
Recent Advances and Patented Innovations
-
Microwave-Assisted Hydrosilylation : Reduces reaction time to 1–2 h with comparable yields.
-
Continuous Flow Systems : Enhance safety and throughput by minimizing exposure to volatile silanes.
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Non-Toxic Catalysts : Iron-based catalysts under exploration to replace platinum, though yields remain suboptimal (50–60%).
Purification and Characterization
Chemical Reactions Analysis
4-[Dimethoxy(methyl)silyl]butanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Chemistry
4-[Dimethoxy(methyl)silyl]butanenitrile serves as a precursor in several organic synthesis pathways. Its unique silyl group allows it to participate in various reactions, including:
- Synthesis of Functional Polysiloxanes : This compound is utilized in the production of functional dialkoxysilanes, which are precursors for polysiloxanes with distinctive properties, such as fluorescence. The synthesis often involves photoinitiated thiol–ene click reactions, yielding high efficiency in producing functional materials.
Biology
Although direct research on the biological activity of this compound is limited, its structural features suggest potential applications in medicinal chemistry:
- Drug Design : The silyl group may enhance the membrane permeability and stability of drug candidates, indicating its utility in pharmacological applications.
- Biocompatibility Studies : Related compounds have shown favorable biocompatibility profiles, suggesting that derivatives of this compound could be evaluated for safety in biomedical applications.
Industry
In industrial settings, this compound is employed due to its stability and reactivity:
- Materials Science : It is used in the development of advanced materials that require specific chemical properties for applications in electronics and coatings.
Case Studies and Research Findings
While direct case studies focusing specifically on this compound are scarce, several related studies highlight its potential through analogous compounds or synthetic applications:
- Synthesis and Characterization : Research indicates that polysiloxanes synthesized from this compound exhibit fluorescence properties attributed to unconventional chromophores. This characteristic opens avenues for further exploration in photonic applications.
- Biocompatibility Assessments : Although not directly studied for this compound, related polysiloxanes have demonstrated favorable biocompatibility profiles, suggesting that derivatives of this compound could also be evaluated for safety in biomedical applications.
Mechanism of Action
The mechanism of action of 4-[Dimethoxy(methyl)silyl]butanenitrile involves its interaction with molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Reactivity Trends
- Electron-Withdrawing Groups (e.g., F, Cl) : Increase stability but reduce nucleophilicity of the silyl group .
- Electron-Donating Groups (e.g., Methoxy, Amino): Enhance leaving group ability in substitution reactions .
- Steric Effects : Bulky groups (e.g., diisopropyl) slow reaction kinetics but improve selectivity .
Biological Activity
4-[Dimethoxy(methyl)silyl]butanenitrile (CAS No. 153723-40-1) is a chemical compound with a unique structure that includes a butanenitrile backbone and a dimethoxy(methyl)silyl group. This compound has garnered interest in the fields of materials science and medicinal chemistry due to its potential biological activity and applications. Despite limited direct research on its biological effects, its structural characteristics suggest possible interactions with biological systems.
The molecular formula of this compound is CHNOSi, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and silicon. The inclusion of the silyl group enhances its reactivity and stability compared to other nitriles, making it suitable for various synthetic applications.
Potential Biological Activities
Research on the biological activity of this compound is still emerging. Current findings suggest several areas where this compound may exhibit activity:
- Medicinal Chemistry : The structural features of this compound indicate potential interactions with biological targets, particularly in drug design. Its silyl group may enhance membrane permeability and stability of drug candidates, suggesting applications in pharmacology.
- Synthesis of Functional Polysiloxanes : This compound is utilized in the synthesis of functional dialkoxysilanes, which are precursors to polysiloxanes with unique properties, including fluorescence. These polysiloxanes can have various applications in biomedical fields due to their biocompatibility and functionalization capabilities.
While specific studies on the mechanism of action for this compound are lacking, its chemical structure suggests several possible pathways:
- Cell Membrane Interaction : The silyl group may facilitate interactions with lipid membranes, enhancing the permeability of the compound through cellular barriers.
- Reactivity with Biological Molecules : The nitrile functional group can participate in nucleophilic attacks or other chemical reactions that may influence cellular processes.
Comparative Analysis
To better understand the potential applications and biological relevance of this compound, a comparative analysis with structurally similar compounds can be beneficial:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(Fluorodimethylsilyl)butanenitrile | CHFNSi | Contains fluorine; used in electronics |
| 3-[Bis(trimethylsilyl)amino]benzonitrile | CHNSi | Features bis(trimethylsilyl) group; used in synthesis |
| 4-Methyl-4,5-bis(octadecoxymethyl)-2-phenylimidazole | CHN | Complex structure; potential pharmaceutical applications |
The uniqueness of this compound lies in its specific combination of functional groups which provides distinct reactivity and potential applications not fully explored in similar compounds.
Case Studies and Research Findings
While direct case studies specifically focusing on this compound are scarce, several studies highlight its potential through related compounds or synthetic applications:
- Synthesis and Characterization : Research indicates that functional polysiloxanes synthesized from this compound exhibit fluorescence properties attributed to unconventional chromophores. This characteristic opens avenues for further exploration in photonic applications.
- Biocompatibility Assessments : Although not directly studied for this compound, related polysiloxanes have demonstrated favorable biocompatibility profiles, suggesting that derivatives of this compound could also be evaluated for safety in biomedical applications.
Q & A
Q. Structural Verification :
- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with literature (e.g., δ ~0.05–0.10 ppm for dimethylsilyl protons, δ ~2.3–2.4 ppm for nitrile-adjacent methylene groups) .
- FT-IR : Confirm nitrile (C≡N) stretching at ~2240–2260 cm⁻¹ and Si-O-C vibrations at ~1000–1100 cm⁻¹ .
Advanced: How can competing reaction pathways (e.g., hydrolysis vs. silylation) be controlled during synthesis?
Methodological Answer:
Competing hydrolysis of the silyl group is a major challenge. Mitigation strategies include:
- Moisture Control : Strict anhydrous conditions (e.g., Schlenk line, molecular sieves) to prevent Si-O bond cleavage .
- Catalyst Selection : Use Pt/C or Karstedt catalysts to accelerate hydrosilylation over hydrolysis .
- Solvent Polarity : Non-polar solvents (e.g., cyclohexane) reduce nucleophilic attack on the silyl group .
Data Contradiction Example :
Discrepancies in reaction yields (e.g., 84% in vs. 93% in ) may arise from differences in solvent purity or catalyst loading. Validate protocols with controlled replicates.
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (hydrolysis products may release irritants like methanol) .
- Ventilation : Use fume hoods due to potential cyanide release under extreme conditions (e.g., combustion) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent exothermic reactions .
Advanced: How does the electronic nature of the silyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
The dimethoxy(methyl)silyl group acts as an electron-donating substituent, stabilizing adjacent nitrile groups via σ-π conjugation. This impacts:
- Reaction Kinetics : Faster nucleophilic substitution at the nitrile carbon compared to non-silylated analogs .
- Byproduct Formation : Competing Si-O bond cleavage may occur under acidic/basic conditions, necessitating pH monitoring .
Case Study :
In , the silyl group enhances sulfur-protection efficiency in thioether synthesis by reducing steric hindrance. Compare with non-silylated analogs (e.g., 4-cyanobutane derivatives) to quantify electronic effects .
Data Contradiction: Resolving discrepancies in NMR chemical shifts for structural confirmation
Methodological Answer:
Observed shifts may deviate from theoretical predictions due to:
- Solvent Effects : CDCl₃ vs. CD₂Cl₂ can alter δ values by ±0.1 ppm .
- Impurities : Trace silanol byproducts (from incomplete purification) may broaden peaks. Re-crystallize or use preparative HPLC .
- Referencing : Calibrate spectra using internal standards (e.g., TMS at 0 ppm) to ensure consistency across datasets .
Advanced: Evaluating hydrolytic stability under varying pH and temperature
Methodological Answer:
Design accelerated degradation studies:
- Conditions : Expose the compound to buffers (pH 2–12) at 25°C and 40°C for 24–72 hours .
- Analysis : Monitor Si-O bond integrity via ²⁹Si NMR (δ ~10–15 ppm for intact silyl groups) and quantify methanol release via GC-MS .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life; storage at ≤–20°C in desiccated amber vials is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
